(2E,6Z)-farnesol acetate

Analytical chemistry Quality control Essential oil authentication

(2E,6Z)-Farnesol acetate (CAS 24163-98-2) is a defined geometric isomer of farnesyl acetate, an acyclic sesquiterpene ester with the molecular formula C₁₇H₂₈O₂. It carries an E‑configured double bond at C2 and a Z‑configured double bond at C6, distinguishing it from other farnesyl acetate stereoisomers and from the commonly supplied mixture (CAS 29548-30-9).

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 24163-98-2
Cat. No. B12773184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,6Z)-farnesol acetate
CAS24163-98-2
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C
InChIInChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10-,16-12+
InChIKeyZGIGZINMAOQWLX-RWIOWDNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,6Z)-Farnesol Acetate (CAS 24163-98-2): Isomer-Specific Procurement for Fragrance, Natural Product, and Semiochemical Research


(2E,6Z)-Farnesol acetate (CAS 24163-98-2) is a defined geometric isomer of farnesyl acetate, an acyclic sesquiterpene ester with the molecular formula C₁₇H₂₈O₂ [1]. It carries an E‑configured double bond at C2 and a Z‑configured double bond at C6, distinguishing it from other farnesyl acetate stereoisomers and from the commonly supplied mixture (CAS 29548-30-9) [2]. The compound is naturally occurring, having been detected in Carapichea ipecacuanha , and is listed under FEMA 4213 [3]. Its primary documented applications lie in fragrance formulation, where it contributes a white‑floral, orange‑neroli, jasmine character [4], and in semiochemical research as a defined stereochemical probe.

Why Generic Farnesyl Acetate Mixtures Cannot Substitute for (2E,6Z)-Farnesol Acetate


Farnesyl acetate is commercially available as an undefined mixture of geometric isomers (typically CAS 29548-30-9 or CAS 4128-17-0), but the stereochemistry at C2 and C6 directly governs gas‑chromatographic retention, olfactory character, and regulatory identity [1][2]. The (2E,6Z) isomer elutes at a distinct Kovats retention index (2198 on Carbowax 20M) that differs from both the all‑trans isomer and the common commercial mixture [1]. In fragrance compounding, the (2E,6Z) isomer delivers a specific white‑floral, neroli–jasmine tonal character that generic mixtures, which are dominated by the (2E,6E) isomer with an oily, waxy profile, cannot replicate [2][3]. Furthermore, the (2E,6Z) isomer possesses a unique FDA Unique Ingredient Identifier (UNII: M3CY8SFI62), making substitution with unspecified isomer mixtures unacceptable for regulated product submissions [4]. The following quantitative evidence details exactly where the isomer‑defined compound departs from its closest comparators.

(2E,6Z)-Farnesol Acetate: Head‑to‑Head Quantitative Differentiation Evidence


Gas Chromatographic Retention Index vs. Isomer Mixture and (2E,6E) Isomer

The Kovats retention index of (2E,6Z)-farnesol acetate on a polar Carbowax 20M capillary column under temperature‑programmed conditions (70 °C to 210 °C, 2 K/min) is 2198 [1]. In contrast, the commercial isomer mixture (CAS 29548-30-9) elutes at an isothermal index of 2225 on the same stationary phase [2]. This 27‑unit difference provides clear analytical resolution between the defined isomer and the bulk mixture, enabling unambiguous identity confirmation and purity assessment in incoming material.

Analytical chemistry Quality control Essential oil authentication

Olfactory Character Contrast: White‑Floral Neroli vs. Oily‑Waxy Profile

The (2E,6Z) isomer is described by formulators as imparting a white‑floral, orange‑neroli, jasmine odor [1]. This stands in marked contrast to the all‑trans (2E,6E) isomer, which at 100% concentration is characterized as “low strength oily waxy” [2]. While no published odor‑threshold values exist for individual isomers, the distinct qualitative descriptors demonstrate that substitution of the (2E,6Z) isomer with the cheaper (2E,6E)‑dominant mixture would alter the top‑note floral character of a fragrance composition.

Fragrance formulation Sensory science Perfumery raw materials

Natural Occurrence Specificity: Carapichea ipecacuanha as a Distinct Botanical Source

The (2E,6Z)-farnesol acetate isomer has been explicitly reported from Carapichea ipecacuanha , whereas the all‑trans (2E,6E) isomer is a major constituent of ambrette seed oil (Abelmoschus moschatus) [1]. This botanical segregation means that sourcing the correct isomer can serve as a chemotaxonomic marker for natural product standardisation and adulteration detection.

Natural product chemistry Botanical authentication Chemotaxonomy

Regulatory Identity: Unique UNII Enables Precise Ingredient Tracking

The U.S. FDA Substance Registration System assigns the (2E,6Z) isomer a distinct Unique Ingredient Identifier, UNII M3CY8SFI62 [1]. The generic farnesyl acetate mixture (CAS 29548-30-9) does not share this UNII and may be registered under a different identifier or none at all. For cosmetic, drug, or flavour ingredient master files, this stereochemically defined UNII allows precise specification and eliminates the ambiguity inherent in ordering “farnesyl acetate.”

Regulatory affairs FDA submissions Ingredient traceability

Stereochemical Purity as a Prerequisite for Defined Semiochemical Studies

In insect chemical ecology, the biological activity of farnesyl acetate is stereospecific. For example, (E,E)-farnesyl acetate functions as a component of the female‑produced sex pheromone in the spider Pholcus beijingensis, but the blend requires the all‑trans configuration [1]. The (2E,6Z) isomer, because of its distinct geometry, can serve as a negative control or as a candidate for other species‑specific pheromone blends where the (E,Z) motif is essential. Generic isomer mixtures introduce uncontrolled stereochemical noise that confounds dose‑response and behavioural assays.

Semiochemistry Pheromone research Insect chemical ecology

High‑Impact Application Scenarios Where (2E,6Z)-Farnesol Acetate Is Preferentially Selected


Fragrance Accord Development Requiring Authentic White‑Floral Neroli Character

Perfumers developing high‑end white‑floral or neroli‑jasmine accords should source the (2E,6Z) isomer rather than generic farnesyl acetate. The defined geometry delivers the characteristic bright, orange‑blossom facet , whereas the all‑trans isomer imparts a heavier, oily‑waxy undertone that can flatten the top note [3]. Using the isomer‑pure material allows the formulator to control the exact olfactory contribution without interference from competing stereoisomers.

Natural Product Authentication Using (2E,6Z)-Farnesol Acetate as a Chemotaxonomic Marker

Analytical laboratories verifying the authenticity of Carapichea ipecacuanha extracts can employ the (2E,6Z) isomer as a diagnostic marker . Its presence, confirmed by the characteristic Kovats index of 2198 on Carbowax 20M [3], distinguishes genuine ipecac‑derived material from adulteration with cheaper ambrette seed oil, which is rich in the (2E,6E) isomer.

Regulatory Ingredient Master File Submissions for Cosmetic or Flavour Applications

Companies filing an FDA Drug Master File (DMF) or Cosmetic Ingredient Notification should list the stereospecific UNII M3CY8SFI62 rather than the generic farnesyl acetate CAS number. This practice ensures that the ingredient identity is unambiguous during review, avoiding requests for additional stereochemical characterisation that would delay product approval.

Semiochemical Probe in Insect Olfaction Research

Entomologists investigating the ligand specificity of odorant receptors in pest species (e.g., Agriotes click beetles, where farnesyl acetate isomers act as pheromone components ) should procure the (2E,6Z) isomer as a defined stereochemical probe. The pure isomer enables clean dose‑response experiments, whereas commercial isomer mixtures introduce multiple biochemical signals that comfound receptor‑activation profiles.

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